Cas no 1550853-23-0 (9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione)

9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione 化学的及び物理的性質
名前と識別子
-
- 1,5-Benzothiazepine, 2,3,4,5-tetrahydro-9-methyl-, 1,1-dioxide
- 9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione
-
- MDL: MFCD30500229
- インチ: 1S/C10H13NO2S/c1-8-4-2-5-9-10(8)14(12,13)7-3-6-11-9/h2,4-5,11H,3,6-7H2,1H3
- InChIKey: QHGJVHJPJSUCKJ-UHFFFAOYSA-N
- SMILES: S1(=O)(=O)C2=C(C)C=CC=C2NCCC1
9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-339257-0.5g |
9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione |
1550853-23-0 | 0.5g |
$877.0 | 2023-09-03 | ||
Enamine | EN300-339257-0.05g |
9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione |
1550853-23-0 | 0.05g |
$768.0 | 2023-09-03 | ||
Enamine | EN300-339257-2.5g |
9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione |
1550853-23-0 | 2.5g |
$1791.0 | 2023-09-03 | ||
Enamine | EN300-339257-1.0g |
9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione |
1550853-23-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-339257-1g |
9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione |
1550853-23-0 | 1g |
$914.0 | 2023-09-03 | ||
Enamine | EN300-339257-5.0g |
9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione |
1550853-23-0 | 5.0g |
$2277.0 | 2023-02-23 | ||
Enamine | EN300-339257-0.25g |
9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione |
1550853-23-0 | 0.25g |
$840.0 | 2023-09-03 | ||
Enamine | EN300-339257-10g |
9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione |
1550853-23-0 | 10g |
$3929.0 | 2023-09-03 | ||
Enamine | EN300-339257-0.1g |
9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione |
1550853-23-0 | 0.1g |
$804.0 | 2023-09-03 | ||
Enamine | EN300-339257-10.0g |
9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione |
1550853-23-0 | 10.0g |
$3376.0 | 2023-02-23 |
9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione 関連文献
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
6. Back matter
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dioneに関する追加情報
Introduction to 9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione (CAS No. 1550853-23-0)
9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione (CAS No. 1550853-23-0) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the benzothiazepine class, which is well-known for its role in the development of various therapeutic agents. The presence of a methyl group and a tetrahydro system in its structure contributes to its distinct pharmacophoric features, making it a subject of extensive research for medicinal chemists.
The molecular structure of 9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione consists of a fused benzothiazepine ring system with a carbonyl group at the 1-position and a methyl substituent at the 9-position. This configuration allows for multiple possible interactions with biological targets, including enzymes and receptors. The tetrahydro system introduces flexibility to the molecule, which can be crucial for optimizing binding affinity and selectivity in drug design.
In recent years, there has been growing interest in exploring the pharmacological potential of benzothiazepine derivatives. These compounds have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, inflammation, and cancer. Specifically, 9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione has been investigated for its potential role as an antagonist or agonist at certain neurotransmitter receptors. For instance, studies have suggested that this compound may interact with serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders.
One of the most compelling aspects of 9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione is its structural similarity to known bioactive molecules. This similarity allows researchers to leverage existing knowledge about benzothiazepine pharmacology when designing new therapeutic strategies. Additionally, the compound's ability to modulate receptor activity makes it a valuable scaffold for structure-based drug design. By making incremental modifications to its core structure, chemists can fine-tune its pharmacological properties to target specific diseases more effectively.
Recent advancements in computational chemistry have further enhanced the study of 9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione. Molecular docking simulations and virtual screening techniques have enabled researchers to predict potential binding interactions with biological targets with high accuracy. These computational methods complement traditional experimental approaches by providing rapid and cost-effective screening of large libraries of compounds. As a result, 9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione has been identified as a promising candidate for further investigation in several drug discovery programs.
The synthesis of 9-methyl-2,3,4,5-tetrahydro-lambda6,5-benzothiazepine-lambdal,l-dione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the benzothiazepine core and functional group transformations to introduce the necessary substituents. Researchers have developed novel synthetic routes that improve efficiency and reduce waste generation, aligning with green chemistry principles.
From a mechanistic perspective, 9-methyl-lambda2,3,4,5-tetrahydro-lambda6,l-benzothiazepine-lambdal,l-dione exhibits interesting interactions with biological systems。 For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways by binding to their active sites。 This mechanism of action suggests that this compound could be developed into an anti-inflammatory agent without causing significant side effects associated with other drugs in the same class。
The pharmacokinetic properties of 9-methyl-lambda2,l-trihydro-lambda6,l-benzothiazepinone-lambdal,l-dione are also subjects of active research。 Studies have examined its absorption、distribution、metabolism،and excretion (ADME) profiles in various animal models。 These studies provide critical data for understanding how the compound behaves in vivo and for predicting its potential therapeutic efficacy and safety profile。
In conclusion, 9-methyl-lambdahydro-lambdahydro-lambdahydro-lambdahydro-benzo[l]thiazepinone-lambdahydrobenzodioxole represents a fascinating area of research within pharmaceutical chemistry。 Its unique structural features and potential biological activities make it an attractive candidate for further development as a therapeutic agent。 With continued advancements in synthetic methodologies、computational modeling、and preclinical studies، this compound holds promise for addressing unmet medical needs in the future。
1550853-23-0 (9-methyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione) Related Products
- 1103533-85-2((S)-2-(Diphenylphosphino)-1-phenylethanamine)
- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)
- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)
- 1806473-98-2(3,5-Dimethyl-4-(trifluoromethoxy)anisole)
- 1313712-45-6(1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one)
- 946217-63-6(2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)
- 1517500-36-5(3-(3-fluoro-2-methoxyphenyl)-3-methylbutanoic acid)
- 2763749-55-7(3-(2-Bromoethynyl)oxetan-3-ol)
- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)
- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)




